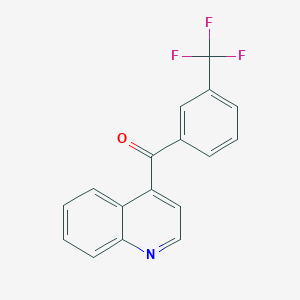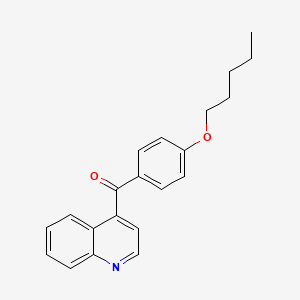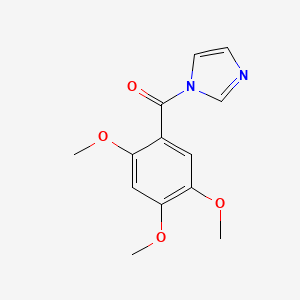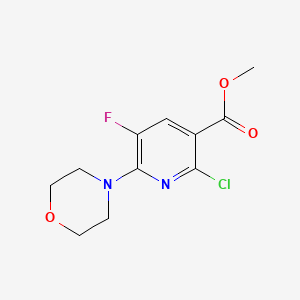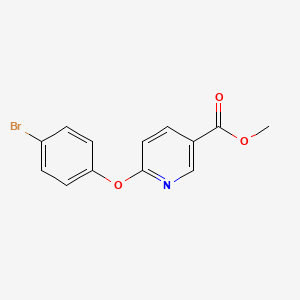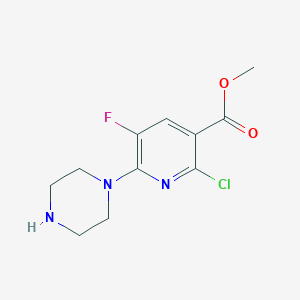![molecular formula C17H22BFN2O2 B1406401 1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole CAS No. 1430750-42-7](/img/structure/B1406401.png)
1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Overview
Description
The compound “1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a fluorophenyl group and a tetramethyl dioxaborolane group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving substitution or coupling reactions . For instance, 4-Fluorophenylacetonitrile is a starting reagent in the synthesis of certain derivatives .Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazoles are synthesized through various methods, including condensation followed by cyclization or multicomponent reactions (MCRs), either in a step-wise manner or in one pot. These methods have been successful in yielding heterocyclic pyrazoles under different conditions, including simple reaction conditions or microwave irradiation. The synthesis protocols provide strategies to annelate different heterocyclic nuclei with pyrazoles, thereby extending the categories of heterocyclic systems. This synthesis flexibility is crucial for designing more active biological agents through various modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Applications in Medicinal Chemistry
Pyrazole scaffolds have found success as anti-viral and anti-inflammatory therapeutics against multiple targets, including HSV-1, NNRTI, H1N1, CoX-1, and CoX-2. The diversity in the biological activity area has drawn significant attention from scientists to study the chemistry and pharmacological profile of pyrazole derivatives. Multiple pyrazole correspondents have been synthesized as lead molecules and evaluated for their biological activities (Karati, Mahadik, & Kumar, 2022).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
The synthesis of biologically active molecules containing the pyrazole moiety via multicomponent reactions (MCRs) has gained popularity due to its efficiency in pharmaceutical and medicinal chemistry. This approach has led to the development of pyrazole derivatives with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities. The synthesis mechanisms and molecular docking simulations provide valuable insights for developing more biologically active molecules and marketed drugs containing the pyrazole moiety (Becerra, Abonía, & Castillo, 2022).
properties
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BFN2O2/c1-16(2)17(3,4)23-18(22-16)14-11-20-21(12-14)10-9-13-5-7-15(19)8-6-13/h5-8,11-12H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQLYMTWNZRRIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



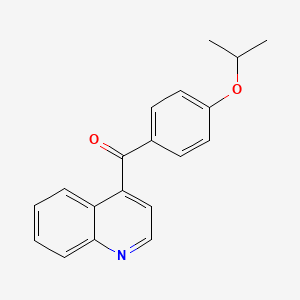
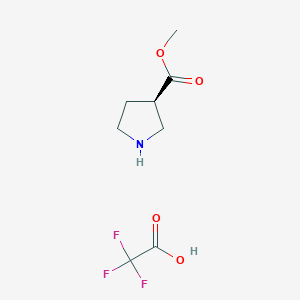
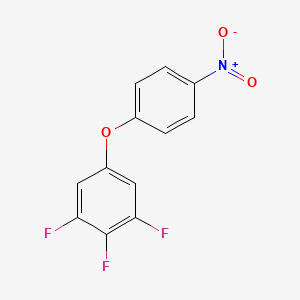
![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)
